molecular formula C29H22N4O5S B12696795 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid CAS No. 79817-64-4

2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid

Cat. No.: B12696795
CAS No.: 79817-64-4
M. Wt: 538.6 g/mol
InChI Key: RXFVYZCAIOHZGP-UHFFFAOYSA-N
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Description

2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes azo, sulphonyl, and benzoic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters. The use of automated systems and continuous monitoring ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups, leading to the formation of different derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in simpler aromatic amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, modifying its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines. Substitution reactions can introduce new functional groups, creating a wide range of derivatives.

Scientific Research Applications

2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a dye and pigment in various chemical processes, providing colorimetric properties for analytical techniques.

    Biology: The compound’s ability to bind with proteins and nucleic acids makes it useful in staining and labeling experiments.

    Medicine: Research explores its potential as a diagnostic tool and therapeutic agent, particularly in targeting specific cellular pathways.

    Industry: It finds applications in the production of dyes, inks, and coatings, contributing to the development of high-performance materials.

Mechanism of Action

The mechanism of action of 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction, releasing active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid
  • 2-(4-Hydroxyphenylazo)benzoic acid
  • 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in diverse reactions and its applications across various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

79817-64-4

Molecular Formula

C29H22N4O5S

Molecular Weight

538.6 g/mol

IUPAC Name

2-[[3-[(2-anilinonaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylamino]benzoic acid

InChI

InChI=1S/C29H22N4O5S/c34-27-17-15-21(39(37,38)33-24-13-7-6-12-23(24)29(35)36)18-26(27)31-32-28-22-11-5-4-8-19(22)14-16-25(28)30-20-9-2-1-3-10-20/h1-18,30,33-34H,(H,35,36)

InChI Key

RXFVYZCAIOHZGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O

Origin of Product

United States

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